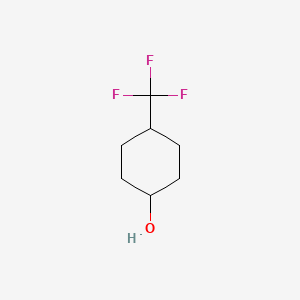

4-(Trifluoromethyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUJYNJEPPWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952548 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30129-18-1 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Properties of 4 Trifluoromethyl Cyclohexanol

4-(Trifluoromethyl)cyclohexanol (B153614) exists as a mixture of cis and trans isomers, which contributes to its utility in diverse chemical syntheses. chemimpex.com The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties, enhancing its stability and reactivity. chemimpex.com

Table 1: Physicochemical

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁F₃O chemimpex.comcymitquimica.com |

| Molecular Weight | 168.16 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to almost colorless clear liquid chemimpex.com |

| Boiling Point | 181 °C chemimpex.com |

| Density | 1.23 g/cm³ chemimpex.com |

| Refractive Index | n20D 1.41 chemimpex.com |

| CAS Number | 30129-18-1 chemimpex.comsigmaaldrich.comchemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Synthesis of 4 Trifluoromethyl Cyclohexanol

The synthesis of 4-(Trifluoromethyl)cyclohexanol (B153614) can be achieved through various chemical pathways. A common method involves the reduction of 4-(trifluoromethyl)cyclohexanone. biosynth.comguidechem.com This transformation is a standard procedure in organic chemistry, often employing reducing agents to convert the ketone functional group into a hydroxyl group.

Applications and Advanced Derivative Synthesis As Synthons

Use as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org While a broad range of chiral auxiliaries are known, including those derived from camphor, oxazolidinones, and pseudoephedrine, the direct application of 4-(trifluoromethyl)cyclohexanol (B153614) in this capacity is not extensively documented in readily available literature. wikipedia.orgthieme-connect.com However, the principle of using chiral alcohols as auxiliaries is well-established. For instance, derivatives of trans-2-phenyl-1-cyclohexanol (B1200244) have been successfully employed in asymmetric synthesis. wikipedia.org In theory, enantiomerically pure forms of this compound could be used to influence the stereoselectivity of various reactions. The strong electron-withdrawing nature of the trifluoromethyl group could potentially modulate the stereochemical control exerted by the auxiliary.

Preparation of Fluorinated Heterocyclic Systems

Fluorinated heterocycles are of significant interest in medicinal and materials chemistry due to the beneficial properties conferred by fluorine, such as enhanced metabolic stability and altered electronic characteristics. mdpi.comresearchgate.net this compound serves as a precursor for synthesizing such compounds. For example, it can be a starting point for creating complex fluorinated spiro-heterocycles through cascade reactions. mdpi.com The synthesis of various fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines, often involves the use of trifluoromethylated building blocks. researchgate.net The trifluoromethyl group on the cyclohexane (B81311) ring of this compound can be carried through synthetic sequences to produce novel heterocyclic structures. Current time information in Bangalore, IN.

Intermediates in the Synthesis of Biologically Active Molecules

The trifluoromethyl group is a common feature in many biologically active compounds, enhancing properties like potency and bioavailability. wikipedia.orgresearchgate.net Consequently, this compound is a valuable intermediate in the synthesis of such molecules. chemimpex.comsigmaaldrich.com

Precursors to Pharmaceutical Compounds

This compound serves as a key building block in the development of new pharmaceutical agents. chemimpex.comaaronchem.com Its structural motif is found in molecules designed for various therapeutic targets. For instance, derivatives of this compound have been used in the synthesis of compounds investigated as potential treatments for cancer and other diseases. The presence of the trifluoromethyl group can significantly improve the biological activity and selectivity of these drug candidates. chemimpex.com

Derivatization for Pharmacological Studies

Derivatization of this compound is a crucial strategy in medicinal chemistry to explore structure-activity relationships. taylorandfrancis.com By modifying the hydroxyl group or other parts of the molecule, chemists can systematically alter its physicochemical properties to optimize its pharmacological profile. aaronchem.com This process is essential for identifying the most promising drug candidates for further development and understanding how molecular structure relates to biological function. taylorandfrancis.com

Exploration in Materials Chemistry

The unique properties of the trifluoromethyl group also make this compound a person of interest in materials science. chemimpex.comsmolecule.com The incorporation of this moiety into polymers and other materials can enhance thermal stability, chemical resistance, and other physical properties. chemimpex.com Research in this area focuses on using this compound and its derivatives to create advanced materials with tailored characteristics for applications such as specialized coatings and polymers. chemimpex.com

Synthesis of Specialized Cyclohexane Derivatives

This compound is a versatile starting material for the synthesis of a wide array of specialized cyclohexane derivatives. rsc.org The hydroxyl group can be readily transformed into other functionalities, and the trifluoromethyl-substituted ring can be incorporated into more complex molecular architectures. aaronchem.com This allows for the creation of novel compounds with specific steric and electronic properties for various applications in chemistry and related fields. rsc.org

A Comprehensive Analysis of this compound

The chemical compound this compound is a versatile and valuable building block in the realm of organic synthesis. chemimpex.comaaronchem.com Its unique structure, featuring a trifluoromethyl group attached to a cyclohexanol (B46403) ring, imparts distinctive properties that are highly sought after in various scientific and industrial applications. chemimpex.com This article provides a detailed examination of this compound, focusing on its synthesis, properties, and significant applications, particularly in the creation of advanced derivatives and its role in sustainable chemistry.

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The use of 4-(Trifluoromethyl)cyclohexanol (B153614) and its derivatives aligns with these principles in several ways. The development of solvent-free or more efficient catalytic reactions for the synthesis of complex molecules is a key aspect of green chemistry. rsc.org For example, the synthesis of 5,6,7,8-tetrahydroquinazolin-2(1H)-one derivatives using cyclohexanone (B45756) (a precursor to this compound) has been achieved through a sustainable, one-pot multicomponent reaction. researchgate.net This approach minimizes waste and energy consumption. researchgate.net Furthermore, the drive towards more sustainable pharmaceutical manufacturing has led to the redesign of synthetic routes to be more atom-economical and to reduce solvent use, as seen in the synthesis of various therapeutic agents. nih.gov The incorporation of trifluoromethyl groups can enhance the biological activity of molecules, potentially leading to lower required dosages and reduced environmental impact.

Conclusion

4-(Trifluoromethyl)cyclohexanol (B153614) is a pivotal chemical entity with a wide range of applications stemming from its unique structural features. Its role as a synthon for introducing the trifluoromethylcyclohexyl group has enabled the synthesis of complex and biologically active molecules, including advanced cyclohexenyl, aryl, and azetidine (B1206935) derivatives. Moreover, the ongoing development of more sustainable synthetic methods highlights its importance in the future of green chemistry. The continued exploration of this compound and its derivatives promises to yield further innovations in both academic research and industrial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Trifluoromethyl)cyclohexanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of trifluoromethyl precursors. Microwave-assisted methods, as demonstrated in Claisen-Schmidt reactions for related trifluoromethyl ketones, enhance reaction efficiency and yield by reducing side products . Optimization involves adjusting molar ratios (e.g., 1:13.6 for precursor:acetone), catalyst loading (e.g., NaOH), and reaction time under controlled microwave irradiation. Post-synthesis purification via distillation or column chromatography is critical to achieve >98% purity, as confirmed by GC analysis .

Q. How is the cis-trans isomerism of this compound characterized using spectroscopic techniques?

- Methodological Answer : The cis-trans mixture is analyzed via H NMR and F NMR to distinguish isomer configurations. Chemical shifts in the cyclohexanol ring protons (e.g., axial vs. equatorial positions) and trifluoromethyl group splitting patterns provide diagnostic signals. Gas chromatography (GC) with polar columns can separate isomers, while IR spectroscopy identifies hydroxyl stretching vibrations (3200–3600 cm) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as halogenated alcohols may irritate mucous membranes. Storage should be in sealed containers under inert gas (e.g., N) to prevent oxidation. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste, following protocols akin to structurally similar cyclohexanol derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stereochemical outcomes of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and energy barriers for reactions at the trifluoromethyl or hydroxyl sites. For example, the electron-withdrawing CF group stabilizes partial positive charges, favoring SN mechanisms at the cyclohexanol β-carbon. Stereochemical outcomes (cis vs. trans) are predicted using molecular docking or Monte Carlo conformational sampling .

Q. What methodologies resolve discrepancies between experimental and computational data regarding adsorption behavior on metal surfaces?

- Methodological Answer : Chronocoulometry measures adsorption kinetics on electrodes (e.g., gold) by analyzing charge density transients, providing Gibbs surface excess values. Discrepancies with computational models (e.g., Langmuir isotherm deviations) arise from solvent interactions or surface heterogeneity. Cross-validation with in situ Raman spectroscopy or XPS can reconcile differences .

Q. What advanced separation techniques isolate cis and trans isomers of this compound, and how are their efficiencies compared?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers based on steric interactions. Alternatively, fractional crystallization in hexane/ethyl acetate exploits solubility differences. Efficiency is quantified via enantiomeric excess (ee) and recovery rates, with HPLC achieving >95% ee for similar trifluoromethyl compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.